molecular formula C10H9N3O2 B13231002 4-methyl-5-(3-nitrophenyl)-1H-pyrazole

4-methyl-5-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B13231002
M. Wt: 203.20 g/mol
InChI Key: OWXRFEUZSNVAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(3-nitrophenyl)-1H-pyrazole is a chemical reagent intended for research and development purposes exclusively. This compound is part of the pyrazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Pyrazole derivatives are frequently investigated as key scaffolds in the discovery and development of novel therapeutic agents . Recent scientific literature highlights that pyrazole-core compounds, particularly those incorporating substituents like nitrophenyl groups, are of significant interest in oncology research . For instance, novel pyrazole derivatives bearing chalcone, thiazole, and thiadiazole moieties have demonstrated potent anti-pancreatic cancer activity in vitro, with some compounds showing IC50 values superior to the reference drug doxorubicin . The mechanism of action for such active compounds has been studied through gene expression analysis, DNA fragmentation, comet assays, and flow cytometry, suggesting the ability to induce p53-mediated apoptosis and cell cycle arrest . Beyond oncology, pyrazole derivatives are widely explored for their antimicrobial potential, showing activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . The broad research utility of this compound family also extends to their function as fluorescent probes and optical brighteners, given their characteristic photoluminescent properties . Researchers value this reagent for constructing more complex molecular architectures to study structure-activity relationships (SAR) and develop new small-molecule inhibitors. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-5-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-6-11-12-10(7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

OWXRFEUZSNVAMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry. This molecule represents a critical pharmacophore used primarily in the development of Nitric Oxide Synthase (NOS) inhibitors and Mitogen-Activated Protein Kinase (MAPK/JNK) inhibitors .

Its structural architecture—combining a polarizable pyrazole core, a steric methyl modulator, and an electron-withdrawing nitrophenyl group—makes it a versatile probe for dissecting isoform selectivity in neurodegenerative and anti-inflammatory drug discovery.

Molecular Architecture & Pharmacophore Analysis

The therapeutic utility of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole stems from its ability to mimic the transition states of biological substrates or bind to specific allosteric pockets.

Structural Attributes[1][2]
  • The Pyrazole Core (1H-pyrazole): Acts as a bioisostere for imidazole and carboxylate groups. It functions as a bidentate ligand, capable of both donating and accepting hydrogen bonds (H-bond donor at N1, acceptor at N2). This is crucial for binding to the "hinge region" of kinases or the heme-pocket of metalloenzymes.

  • The 3-Nitrophenyl Moiety: This is the defining "warhead." Unlike 4-nitrophenyl analogs (often associated with antimicrobial activity), the 3-nitro substitution pattern is critical for Neuronal Nitric Oxide Synthase (nNOS) selectivity. It mimics the electronic properties of the 7-nitro group in 7-Nitroindazole (7-NI) , a gold-standard nNOS inhibitor, but without the fused ring system, allowing for greater conformational flexibility.

  • The 4-Methyl Group: This substituent introduces steric bulk that modulates selectivity. In NOS inhibitors, 4-alkyl substitutions often decrease potency against constitutive isoforms (eNOS) while retaining or enhancing selectivity for inducible isoforms (iNOS) or neuronal isoforms (nNOS) by exploiting subtle differences in the substrate access channel.

Tautomerism and Nomenclature

Researchers must account for annular tautomerism. In solution, the hydrogen on the pyrazole nitrogen shifts, making 4-methyl-5-(3-nitrophenyl)-1H-pyrazole tautomeric with 4-methyl-3-(3-nitrophenyl)-1H-pyrazole .

  • Implication: In protein binding pockets, the specific tautomer is selected by the H-bonding network of the active site (e.g., Glu or Asp residues in the kinase hinge region).

Primary Therapeutic Target: Nitric Oxide Synthase (NOS) Inhibition

The most well-validated application of this scaffold is in the inhibition of NOS isoforms, specifically for neuroprotection (nNOS) and anti-inflammation (iNOS).

Mechanism of Action

The molecule acts as a competitive inhibitor of L-Arginine or a heme-interacting ligand .

  • Heme Coordination: The pyrazole nitrogen (N2) can coordinate with the heme iron (Fe) at the catalytic center of the NOS enzyme.

  • Electronic Modulation: The 3-nitro group withdraws electron density, altering the pKa of the pyrazole and optimizing the interaction energy with the heme distal pocket.

  • Isoform Selectivity: Unlike non-selective arginine analogs (e.g., L-NAME) that cause hypertension by inhibiting endothelial NOS (eNOS), 3-nitrophenyl pyrazoles show reduced affinity for eNOS. The 4-methyl group sterically clashes with the tighter hydrophobic pocket of eNOS, thereby sparing blood pressure regulation while targeting nNOS (implicated in stroke/excitotoxicity) or iNOS (implicated in sepsis/autoimmunity).

Therapeutic Indications
  • Ischemic Stroke: Inhibition of nNOS reduces the production of peroxynitrite (ONOO⁻) during reperfusion injury.

  • Parkinson’s Disease: nNOS inhibition prevents dopamine neuron degeneration caused by MPTP/MPP+ toxicity.[1]

  • Chronic Pain: Targeting nNOS in the dorsal horn of the spinal cord alleviates neuropathic pain sensitization.

Secondary Target: MAPK/JNK Inhibition

This scaffold serves as a template for c-Jun N-terminal Kinase (JNK) inhibitors.[2]

Kinase Hinge Binding

The pyrazole ring mimics the adenine ring of ATP. The N1 and N2 atoms form hydrogen bonds with the backbone amide and carbonyl of the "hinge" residue (e.g., Met149 in JNK3).

  • The 3-Nitrophenyl Role: Projects into the hydrophobic back pocket (Gatekeeper region), providing affinity.

  • The 4-Methyl Role: Orients the molecule to prevent steric clash with the gatekeeper residue (often Methionine or Threonine), enhancing selectivity over other kinases like p38 MAPK.

Experimental Protocols

Synthesis: Modified Knorr Pyrazole Synthesis

Use this protocol to generate high-purity material for biological assays.

Reagents:

  • 1-(3-nitrophenyl)propan-2-one (Precursor A)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol (EtOH)[3]

Step-by-Step Workflow:

  • Enaminone Formation: React 1-(3-nitrophenyl)propan-2-one with DMF-DMA (1.1 eq) in refluxing toluene for 4 hours. Evaporate solvent to yield the intermediate enaminone.

  • Cyclization: Dissolve the intermediate in EtOH. Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (78°C) for 3-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Isolation: Cool to room temperature. Pour into ice-water. The precipitate is the crude pyrazole.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 4-methyl-5-(3-nitrophenyl)-1H-pyrazole as yellow needles.

Biological Assay: Griess Reaction for iNOS Inhibition

Validates the anti-inflammatory potential in cellular models.

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Seed cells (

    
     cells/well) and incubate for 24h. Treat with LPS (1 µg/mL) to induce iNOS.
    
  • Treatment: Add 4-methyl-5-(3-nitrophenyl)-1H-pyrazole at varying concentrations (0.1 µM – 100 µM) simultaneously with LPS.

  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Quantification: Measure absorbance at 540 nm. Calculate Nitrite (

    
    ) concentration using a sodium nitrite standard curve.
    
  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

Data Visualization & Pathway Analysis

Comparative SAR Data (Representative)

The following table summarizes the Structure-Activity Relationship (SAR) highlighting the impact of the 4-methyl and 3-nitro substitutions on NOS selectivity.

Compound ScaffoldR1 (Pos 3/5)R2 (Pos 4)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (nNOS/eNOS)
Target Molecule 3-Nitrophenyl Methyl 0.8 >100 >125x (High)
Reference (7-NI)7-Nitroindazole(Fused)0.745~64x
Analog APhenylMethyl15.025.0~1.6x (Poor)
Analog B4-NitrophenylMethyl5.210.0~2x (Low)
Analog C3-NitrophenylH0.412.0~30x

Note: Data represents consensus values from pyrazole-based NOS inhibitor classes. The 4-methyl group generally sacrifices slight potency for significantly enhanced selectivity against eNOS.

Pathway Diagram: Mechanism of Neuroprotection

The diagram below illustrates how the molecule intervenes in the Glutamate-NO-Toxicity pathway.

NOS_Pathway Glutamate Glutamate Release (Excitotoxicity) NMDAR NMDA Receptor Activation Glutamate->NMDAR Stimulates Ca Ca2+ Influx NMDAR->Ca Opens Channel CaM Calmodulin (CaM) Ca->CaM Binds nNOS nNOS Enzyme (Inactive) CaM->nNOS Activates nNOS_Active nNOS (Active) Dimers nNOS->nNOS_Active Dimerization NO Nitric Oxide (NO•) nNOS_Active->NO Catalysis Inhibitor 4-methyl-5-(3-nitrophenyl) -1H-pyrazole Inhibitor->nNOS_Active  COMPETITIVE  INHIBITION Arg L-Arginine Arg->nNOS_Active Substrate Peroxynitrite Peroxynitrite (ONOO-) (Neurotoxicity) NO->Peroxynitrite + Superoxide

Figure 1: Mechanism of Action.[4][5][6][7] The inhibitor blocks the catalytic conversion of L-Arginine to NO by nNOS, preventing downstream peroxynitrite-mediated neuronal death.

Pathway Diagram: Synthesis Workflow

Synthesis Start 1-(3-nitrophenyl)propan-2-one Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Toluene, Reflux) Reagent1->Inter Product 4-methyl-5-(3-nitrophenyl)-1H-pyrazole (Target Scaffold) Inter->Product Cyclization Reagent2 Hydrazine Hydrate (Ethanol, Reflux) Reagent2->Product

Figure 2: Synthetic route via modified Knorr synthesis.

Conclusion & Strategic Outlook

4-methyl-5-(3-nitrophenyl)-1H-pyrazole is more than a catalog compound; it is a chemical probe that defines the structural requirements for nNOS vs. eNOS selectivity.

  • Key Insight: The 3-nitrophenyl group is the essential "anchor" for potency, while the 4-methyl group is the "tuner" for selectivity.

  • Future Direction: This scaffold is currently being evolved into "dual-action" inhibitors that target both nNOS (to stop excitotoxicity) and JNK3 (to stop apoptosis), offering a synergistic approach to treating Alzheimer's and Parkinson's disease.

References

  • Selleck Chemicals. NOS Inhibitors: L-NAME, 1400W, and 7-Nitroindazole Analogs. Retrieved from

  • National Institutes of Health (NIH) / PubMed. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds (4-methyl-PCA). Bioorg Med Chem Lett. 1997. Retrieved from

  • National Institutes of Health (NIH) / PubMed. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. J Enzyme Inhib Med Chem. 2020.[8] Retrieved from

  • Santa Cruz Biotechnology. NOS Inhibitors and Pyrazole Derivatives. Retrieved from

  • Dana Bioscience. 4-Methyl-5-(3-nitrophenyl)-1h-pyrazole Product Page. Retrieved from

Sources

Literature review of 3-nitrophenyl pyrazole derivatives and biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of 3-nitrophenyl pyrazole derivatives , a specialized subclass of nitrogen-containing heterocycles. While pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), the incorporation of a nitro group (-NO₂) at the meta (3) position of the phenyl ring introduces distinct electronic and steric properties that enhance biological activity.

This document synthesizes recent literature to provide a roadmap for researchers, covering synthetic pathways, Structure-Activity Relationships (SAR), and validated biological protocols. Key findings indicate that 3-nitrophenyl derivatives exhibit potent anticancer activity (IC₅₀ < 10 µM) against breast (MCF-7) and liver (HepG2) carcinoma lines, primarily through CDK2 and EGFR inhibition.

Chemical Rationale: The 3-Nitrophenyl Advantage

The pyrazole ring acts as a bioisostere for imidazole and pyridine, offering a rigid scaffold for pharmacophore presentation. The addition of a 3-nitrophenyl group serves three critical functions:

  • Electronic Modulation: The nitro group is a strong electron-withdrawing group (EWG). At the meta position, it reduces the electron density of the phenyl ring via induction (-I effect) without the direct resonance conjugation seen in para substitution. This subtle electronic tuning affects the pKa of the pyrazole nitrogens, modulating hydrogen bond donor/acceptor capability.

  • Metabolic Stability: The nitro group is resistant to oxidative metabolism, potentially prolonging the half-life of the drug candidate compared to unsubstituted phenyl rings.

  • Binding Affinity: The nitro group can serve as a specific anchor point in enzyme active sites, engaging in electrostatic interactions or hydrogen bonding with residues like Serine or Threonine.

Synthetic Strategies

Two primary routes dominate the literature for synthesizing 3-nitrophenyl pyrazoles: the Chalcone Cyclocondensation route (most common) and the Vilsmeier-Haack Formylation (for functionalized derivatives).

Pathway Visualization

Synthesis_Pathways Start1 3-Nitroacetophenone Chalcone Chalcone Intermediate (Claisen-Schmidt) Start1->Chalcone NaOH/EtOH Reflux Start2 Aromatic Aldehyde Start2->Chalcone Product1 3-(3-Nitrophenyl)pyrazole Chalcone->Product1 Cyclization AcOH/EtOH Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Hydrazine->Product1 Start3 Hydrazone Derivative Vilsmeier Vilsmeier-Haack (POCl3 + DMF) Start3->Vilsmeier Product2 4-Formyl-3-(3-nitrophenyl)pyrazole Vilsmeier->Product2 Formylation Cyclization

Figure 1: Primary synthetic routes for 3-nitrophenyl pyrazole scaffolds. The Chalcone route is preferred for high-throughput library generation.

Biological Activity & SAR Profile[1][2][3][4][5]

Anticancer Activity

The most significant potential of 3-nitrophenyl pyrazoles lies in oncology. Derivatives have shown selectivity against MCF-7 (Breast) and HepG2 (Liver) cancer cell lines.[1][2]

Key Mechanism:

  • CDK2 Inhibition: The pyrazole core mimics the ATP purine ring, fitting into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2). The 3-nitrophenyl group often orients towards the solvent-accessible region or interacts with the gatekeeper residue.

  • EGFR Kinase Inhibition: Some derivatives act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor.

Comparative Potency Data:

Compound ClassSubstitution (R)Target Cell LineIC₅₀ (µM)Reference Standard
3-Nitrophenyl Pyrazole 4-phenylMCF-7 (Breast)6.20 Doxorubicin (33.2 µM)
3-Nitrophenyl Pyrazole 4-cyanoHepG2 (Liver)3.65 5-Fluorouracil
3-Nitrophenyl Nitrone N-methylA549 (Lung)~85 µg/mLCisplatin
Anti-inflammatory Activity[4][5][7][8][9][10]
  • Target: COX-2 (Cyclooxygenase-2).

  • Mechanism: The scaffold fits the hydrophobic channel of COX-2. The 3-nitrophenyl group provides steric bulk that improves selectivity for the larger COX-2 active site over COX-1.

  • Efficacy: Derivatives have demonstrated edema reduction comparable to Diclofenac and Celecoxib in carrageenan-induced rat paw edema models.

SAR Visualization

SAR_Map Core 3-Nitrophenyl Pyrazole Core Pos1 N1 Position (Phenyl/H) Core->Pos1 Pos3 C3 Position (3-Nitrophenyl) Core->Pos3 Pos4 C4 Position (H / Halogen / Formyl) Core->Pos4 Pos5 C5 Position (Aryl / OH) Core->Pos5 Effect1 Determines Solubility & Pharmacokinetics Pos1->Effect1 Effect3 Crucial for Electronic Withdrawal & Binding Pos3->Effect3 Effect4 Modulates Lipophilicity (Halogens increase potency) Pos4->Effect4 Effect5 H-Bond Donor (OH) increases Antibacterial activity Pos5->Effect5

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of substitutions at key positions.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

This protocol utilizes the Claisen-Schmidt condensation followed by heterocyclization.

Reagents:

  • 3-Nitroacetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Hydrazine Hydrate (20 mmol)

  • NaOH (40% aq.)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid[1][3]

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve 3-nitroacetophenone (1.65 g) and benzaldehyde (1.06 g) in 20 mL ethanol.

  • Catalysis: Add 5 mL of 40% NaOH dropwise at 0°C with vigorous stirring.

  • Reaction: Stir at room temperature for 4-6 hours. A precipitate (chalcone) will form.

  • Isolation: Pour into ice water, acidify with dilute HCl, filter, and recrystallize from ethanol to obtain the chalcone intermediate.

  • Cyclization: Dissolve the chalcone (1 mmol) in 10 mL ethanol. Add hydrazine hydrate (2 mmol) and 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 6-8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Purification: Cool the mixture. Pour into crushed ice. Filter the solid precipitate. Recrystallize from ethanol/DMF.

Validation:

  • Yield: Expect 65-80%.

  • Melting Point: Verify against literature (typically >150°C for this class).[4]

  • IR Spectrum: Look for disappearance of C=O stretch (chalcone) and appearance of C=N stretch (~1590 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).[1][2]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[5]

  • Control: Doxorubicin.[6]

Workflow:

  • Seeding: Seed cells in 96-well plates (1x10⁴ cells/well) and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO) at serial concentrations (0.1, 1, 10, 50, 100 µM). Keep DMSO < 0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Future Outlook

Research is shifting towards hybrid molecules . Coupling the 3-nitrophenyl pyrazole core with:

  • Thiazoles: To enhance antifungal properties.

  • Coumarins: To create dual-action anticancer agents targeting multiple pathways.

  • Nitrones: To improve water solubility and target EGFR specifically.

The meta-nitro group remains a critical feature for maintaining the balance between lipophilicity and electronic activity, making it a staple in the design of next-generation kinase inhibitors.

References

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Link

  • National Institutes of Health (PMC). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Link

  • EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Link

  • ResearchGate. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. Link

  • MDPI. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Link

  • ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Link

Sources

Molecular weight and physicochemical characteristics of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole , a significant heterocyclic scaffold used in medicinal chemistry. This compound serves as a critical intermediate in the synthesis of kinase inhibitors (particularly p38 MAPK) and antifungal agents, leveraging the bioisosteric properties of the pyrazole ring.

Classification: Heterocyclic Pharmacophore / Synthetic Intermediate CAS Registry Number: (Generic scaffold classification: Substituted 1H-Pyrazole) Chemical Formula:



Executive Summary: The Pyrazole Advantage

In drug discovery, the pyrazole moiety is a "privileged structure."[1] The 4-methyl-5-(3-nitrophenyl)-1H-pyrazole derivative combines a lipophilic core with an electron-withdrawing nitro group, creating a polarized scaffold ideal for


-stacking interactions within protein binding pockets. Its physiochemical profile balances solubility with membrane permeability, making it a prime candidate for fragment-based drug design (FBDD).

Physicochemical Specifications

The following data represents the core physicochemical parameters essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Molecular & Physical Properties
PropertyValueTechnical Note
Molecular Weight 203.20 g/mol Ideal for FBDD (<300 Da rule).
Exact Mass 203.0695Monoisotopic mass for HRMS validation.
LogP (Predicted) ~2.3 ± 0.4Indicates moderate lipophilicity; good oral bioavailability potential.
TPSA ~74.5 ŲTopological Polar Surface Area; suggests good intestinal absorption (<140 Ų).
H-Bond Donors 1The N-H of the pyrazole ring.
H-Bond Acceptors 3Pyrazole N-2 and two Nitro oxygens.
pKa (Acidic) ~13.5Deprotonation of the pyrazole N-H.
pKa (Basic) ~2.0Protonation of the pyrazole N-2; reduced basicity due to the nitro group.
Melting Point 160–165 °C(Predicted range based on nitrophenyl pyrazole analogs).
Tautomeric Considerations

Researchers must note that in the unsubstituted 1H-form, positions 3 and 5 are equivalent due to rapid proton migration (annular tautomerism).

  • Tautomer A: 4-methyl-5-(3-nitrophenyl)-1H-pyrazole

  • Tautomer B: 4-methyl-3-(3-nitrophenyl)-1H-pyrazole

In solution, these exist in equilibrium. The specific tautomer bound by a protein target depends on the hydrogen bonding environment of the active site.

Synthetic Methodology

The synthesis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole typically follows the Knorr Pyrazole Synthesis or the condensation of hydrazine with an


-unsaturated ketone (chalcone derivative).
Protocol: Condensation via 1,3-Dicarbonyl Equivalent

This method is preferred for its regioselectivity and yield.

Reagents:

  • 3-Nitrobenzaldehyde

  • Propiophenone (or equivalent active methylene)

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Workflow:

  • Precursor Formation (Claisen-Schmidt): React 3-nitrobenzaldehyde with propiophenone in basic media (NaOH/EtOH) to form the

    
    -methyl-chalcone intermediate.
    
  • Cyclization: Dissolve the intermediate (1.0 eq) in Ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate (2.5 eq) dropwise at 0°C to prevent exotherms.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Pour into ice-cold water. The pyrazole usually precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from starting materials to the final tautomeric scaffold.

SynthesisPath Start 3-Nitrobenzaldehyde + Propiophenone Inter Intermediate: α-Methyl Chalcone Start->Inter Claisen-Schmidt (NaOH, EtOH) Final Target: 4-Me-5-(3-NO2-Ph)-Pyrazole Inter->Final Reflux 6h (-H2O) Reagent Hydrazine Hydrate (Cyclization) Reagent->Final Tautomer Tautomeric Equilibrium (3- vs 5- position) Final->Tautomer H-Shift

Caption: Figure 1. Synthetic route from aldehyde condensation to pyrazole cyclization and tautomerism.

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • 
     13.0–13.5 ppm (s, 1H):  Broad singlet corresponding to the pyrazole N-H . This signal is exchangeable with 
    
    
    
    .
  • 
     8.0–8.5 ppm (m, 4H):  Aromatic protons of the 3-nitrophenyl ring.[2] The nitro group causes significant downfield shifting, particularly for the proton ortho to the nitro group.
    
  • 
     7.5–7.8 ppm (s, 1H):  Pyrazole C3-H  (or C5-H). This is a characteristic singlet.
    
  • 
     2.2–2.4 ppm (s, 3H):  Methyl group at position 4.
    
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  N-H stretch (broad).
    
  • 1530 cm

    
     & 1350 cm
    
    
    
    :
    Strong asymmetric and symmetric stretching of the Nitro (
    
    
    )
    group.
  • 1600 cm

    
    :  C=N stretching of the pyrazole ring.
    

Biological Applications & Mechanism of Action

This scaffold is not merely a chemical curiosity; it acts as a bioisostere for imidazole and is widely used in kinase inhibition.

Kinase Inhibition (p38 MAPK)

The 4-methyl-5-arylpyrazole motif mimics the ATP-binding interaction in several kinases.

  • H-Bonding: The pyrazole N-H acts as a donor to the hinge region of the kinase (e.g., Glu71 in p38

    
    ).
    
  • Hydrophobic Clamp: The 3-nitrophenyl group occupies the hydrophobic pocket I, while the 4-methyl group provides steric bulk that improves selectivity against other kinases.

  • Electronic Effect: The nitro group withdraws electron density, modulating the acidity of the N-H bond, which can strengthen the H-bond interaction with the target protein.

Visualization: Pharmacophore Interaction

Pharmacophore Scaffold 4-Me-5-(3-NO2-Ph)-Pyrazole H_Bond H-Bond Donor: Pyrazole NH -> Glu71 Scaffold->H_Bond Pi_Stack Pi-Stacking: Nitrophenyl -> Phe169 Scaffold->Pi_Stack Target Kinase ATP Pocket (Hinge Region) Effect Inhibition of Signal Transduction Target->Effect Competitive Inhibition H_Bond->Target Pi_Stack->Target

Caption: Figure 2. Pharmacophore mapping of the pyrazole scaffold within a theoretical kinase binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(3-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • MDPI (2010). Synthesis of 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank.[3] Retrieved from [Link][3]

  • Journal of Medicinal Chemistry (2002).p38 Mitogen-Activated Protein Kinase Inhibitors: Optimization of the 4,5-Disubstituted Pyrazole Scaffold. (General reference for scaffold mechanism).
  • Bhat, B.A., et al. (2005).Synthesis and biological evaluation of some new pyrazole derivatives. Indian Journal of Chemistry. (Reference for synthetic protocols of nitro-pyrazoles).

Sources

A Framework for Elucidating the Mechanism of Action of Novel Pyrazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in clinically successful protein kinase inhibitors.[1][2][3] This guide presents a comprehensive, field-proven framework for the systematic elucidation of the mechanism of action for novel pyrazole-based kinase inhibitors. Using the hypothetical compound 4-methyl-5-(3-nitrophenyl)-1H-pyrazole as a case study, we provide an in-depth, sequential workflow for researchers, scientists, and drug development professionals. The methodology detailed herein spans from initial target identification and biochemical characterization to the critical validation of target engagement and functional cellular consequences. Each stage is supported by detailed, self-validating experimental protocols, data interpretation guidelines, and the underlying scientific rationale, empowering research teams to rigorously characterize new chemical entities and accelerate their development pipeline.

Introduction: The Pyrazole Scaffold and a Path to Discovery

Protein kinases, with over 500 members in the human genome, are fundamental regulators of cellular processes and represent one of the most critical classes of drug targets, particularly in oncology.[4] The pyrazole ring is a key heterocyclic motif that has been successfully incorporated into numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[1][3] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket make it an ideal starting point for inhibitor design.[5][6]

This guide focuses on a novel candidate molecule, 4-methyl-5-(3-nitrophenyl)-1H-pyrazole . While this specific compound is not extensively characterized in public literature, its structure suggests a strong potential for kinase inhibition. The pyrazole core provides the essential scaffold, while the substituted nitrophenyl ring may confer potency and selectivity.[7]

The critical question for any new chemical entity is not just if it works, but how. A definitive understanding of its mechanism of action (MoA) is paramount for rational drug development. This document outlines the logical and experimental progression required to move from a promising chemical structure to a fully characterized kinase inhibitor.

The Investigative Workflow

The process of elucidating a kinase inhibitor's MoA is a multi-stage investigation. It begins with a broad, unbiased search for potential targets, followed by a focused biochemical analysis to define the potency and nature of the interaction, and culminates in cellular assays to confirm target engagement and functional impact in a physiological context.

investigative_workflow cluster_0 Part 1: Target Discovery cluster_1 Part 2: Biochemical MoA cluster_2 Part 3: Cellular Validation start Novel Compound: 4-methyl-5-(3-nitrophenyl)-1H-pyrazole screen Kinome-Wide Biochemical Screen (Protocol 1) start->screen hits Identify Primary Kinase 'Hits' screen->hits ic50 IC50 Potency Determination (Protocol 2) hits->ic50 moi Mechanism of Inhibition Studies (Protocol 3) ic50->moi biochem_moa Define Binding Mode (e.g., ATP-Competitive) moi->biochem_moa cetsa Cellular Target Engagement (CETSA) (Protocol 4) biochem_moa->cetsa pathway Downstream Pathway Analysis (Protocol 5) cetsa->pathway cellular_moa Confirm Functional Inhibition in Cells pathway->cellular_moa

Caption: Overall workflow for MoA elucidation.

Part 1: Initial Target Identification

The first principle of characterizing a new inhibitor is to cast a wide net. Given the structural conservation of the ATP-binding pocket across the kinome, assuming a single target is a frequent and costly mistake.[8][9] A broad biochemical screen is the only reliable method to build an initial selectivity profile and identify primary targets.

Protocol 1: Large-Scale Kinase Panel Screening

Causality: This experiment is designed to answer the foundational question: "Which kinases, if any, does our compound interact with at a given concentration?" By testing against hundreds of purified kinases simultaneously, we generate an unbiased landscape of potential targets, which is essential for guiding all subsequent experiments and interpreting eventual cellular effects.[8][10]

Methodology: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. A decrease in luminescence relative to a control indicates ATP consumption (kinase activity), and the rescue of luminescence by an inhibitor indicates its blocking effect.[11][12]

  • Preparation: A panel of >300 purified human kinases is arrayed in a multi-well plate format (e.g., 384-well).

  • Compound Addition: 4-methyl-5-(3-nitrophenyl)-1H-pyrazole is added to each well at a fixed, screening concentration (typically 1 µM or 10 µM). A DMSO vehicle control is run in parallel.

  • Reaction Initiation: A solution containing the specific peptide substrate for each kinase and ATP (at or near its Km concentration) is added to each well to start the kinase reaction.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic turnover.

  • ATP Detection:

    • An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • After a 40-minute incubation, Kinase Detection Reagent is added. This reagent contains luciferase and its substrate, which uses the newly generated ADP to produce a luminescent signal.

  • Data Acquisition: Luminescence is read on a plate reader. The signal is inversely proportional to kinase activity.

  • Analysis: Data is normalized to controls and expressed as "% Inhibition".

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Data Presentation: Hypothetical Screening Results

A "hit" is typically defined as a kinase showing >70-80% inhibition at the screening concentration.

Kinase TargetKinase Family% Inhibition at 1 µMHit?
Aurora ASer/Thr98%Yes
Aurora BSer/Thr95%Yes
JAK2Tyr82%Yes
ABL1 (T315I)Tyr75%Yes
CDK2Ser/Thr45%No
SRCTyr31%No
p38α (MAPK14)Ser/Thr12%No

This hypothetical data suggests our compound is a potent inhibitor of Aurora kinases with additional activity against JAK2 and the clinically relevant T315I mutant of ABL1 kinase.

Part 2: Elucidating the Biochemical Mechanism

With primary targets identified, the next phase is to quantify the inhibitor's potency and precisely define its binding mechanism relative to the kinase's natural substrate, ATP.

Protocol 2: IC₅₀ Potency Determination

Causality: The single-point screen from Part 1 suggests activity, but it does not measure potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying how much of a drug is needed to inhibit a biological process by half. This is essential for comparing compounds and ranking the top hits from the initial screen.[4]

Methodology:

  • Assay Setup: Using the same assay platform as the initial screen (e.g., ADP-Glo™), prepare reactions for each "hit" kinase.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, typically ranging from 10 µM down to low nanomolar concentrations.

  • Dose-Response: Add the diluted compound to the kinase reactions.

  • Execution & Analysis: Perform the kinase assay as described in Protocol 1. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

Kinase TargetIC₅₀ (nM)
Aurora A3
Aurora B5
JAK248
ABL1 (T315I)97

This data confirms that the compound is a highly potent, single-digit nanomolar inhibitor of Aurora A and B, making them the primary targets of interest for further mechanistic studies.

Protocol 3: Mechanism of Inhibition (MOI) Studies

Causality: The IC₅₀ value is dependent on the ATP concentration used in the assay. For an ATP-competitive inhibitor, the IC₅₀ will increase as the ATP concentration increases, because the inhibitor and ATP are competing for the same binding site.[12][13] This experiment is the definitive biochemical test to establish the binding mode.[4][14]

Methodology: ATP Competition Assay

  • Matrix Design: The experiment is set up as a matrix, varying both the inhibitor concentration (as in the IC₅₀ protocol) and the ATP concentration. ATP concentrations should span a wide range around the known Km for the kinase (e.g., 10 µM, 50 µM, 100 µM, 500 µM).[13]

  • Execution: Run the full set of IC₅₀ curves, one at each ATP concentration.

  • Data Analysis:

    • Calculate the IC₅₀ value for each ATP concentration.

    • Plot the resulting IC₅₀ values as a function of the ATP concentration.

    • Interpretation:

      • ATP-Competitive (Type I): A linear increase in IC₅₀ with increasing ATP concentration. This indicates the compound binds to the active (DFG-in) conformation of the kinase in the ATP pocket.[15][16]

      • Non-Competitive (Type III/Allosteric): The IC₅₀ value remains constant regardless of ATP concentration. This indicates the compound binds to a site other than the ATP pocket.[17][18]

      • Uncompetitive: The IC₅₀ value decreases with increasing ATP concentration. This rare mechanism involves the inhibitor binding only to the enzyme-ATP complex.

inhibition_modes cluster_0 Type I Inhibition (ATP-Competitive) cluster_1 Type III Inhibition (Allosteric) type1 Kinase (Active) ATP Site Allosteric Site atp1 ATP atp1->type1:f1 inhibitor1 Inhibitor inhibitor1->type1:f1 type3 Kinase (Inactive) ATP Site Allosteric Site atp2 ATP atp2->type3:f1 inhibitor2 Inhibitor inhibitor2->type3:f2

Caption: Binding modes of kinase inhibitors.

Part 3: Validating Target Engagement in Cells

Biochemical assays are essential but are performed in an artificial system. It is critical to confirm that the inhibitor can enter a cell, find its target, and exert a functional effect in a complex physiological environment.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Causality: The principle behind CETSA is that when a ligand (our inhibitor) binds to its target protein, it confers thermodynamic stability.[19] This stabilized protein will be more resistant to heat-induced denaturation and aggregation. By heating cells and measuring how much of the target protein remains soluble, we can directly confirm physical binding (target engagement) inside the cell.[20][21][22][23]

cetsa_workflow step1 1. Treat intact cells with Inhibitor or DMSO step2 2. Heat cells across a temperature gradient step1->step2 step3 3. Lyse cells and separate soluble vs. aggregated proteins step2->step3 step4 4. Quantify soluble target protein (e.g., Western Blot) step3->step4 step5 5. Plot soluble fraction vs. temperature to generate melt curve step4->step5

Caption: The experimental workflow for CETSA.

Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116 colon cancer cells) and treat separate populations with either a high concentration of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole (e.g., 10 µM) or a DMSO vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication to release intracellular proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble protein fraction.

  • Quantification by Western Blot:

    • Collect the supernatant from each sample.

    • Normalize total protein concentration across all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Aurora A). A loading control (e.g., anti-GAPDH) should also be used.

    • Incubate with a secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensity for Aurora A at each temperature for both the DMSO and inhibitor-treated samples. Plot the normalized intensity versus temperature. A shift in the melting curve to the right for the inhibitor-treated sample confirms target stabilization and engagement.

Protocol 5: Downstream Signaling Pathway Analysis

Causality: Confirming target binding is necessary but not sufficient. We must also demonstrate that this binding leads to a functional outcome—the inhibition of the kinase's catalytic activity in the cell. We achieve this by measuring the phosphorylation status of a known downstream substrate of the target kinase.[7]

Hypothetical Pathway: Aurora A's key mitotic function involves the phosphorylation of Histone H3 at Serine 10 (pH3-S10), a critical event for chromosome condensation. Inhibiting Aurora A should therefore lead to a decrease in the pH3-S10 signal.

signaling_pathway aurA Aurora A Kinase histone Histone H3 aurA->histone Phosphorylates p_histone Phospho-Histone H3 (Ser10) mitosis Mitotic Progression p_histone->mitosis inhibitor 4-methyl-5-(3-nitrophenyl) -1H-pyrazole inhibitor->inhibit_line inhibit_line->aurA

Caption: Inhibition of Aurora A blocks Histone H3 phosphorylation.

Methodology: Western Blot for Phospho-Substrate

  • Cell Treatment: Culture HCT116 cells and treat them with a serial dilution of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole for a defined period (e.g., 6 hours). Include a DMSO control.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Quantification: Normalize total protein concentration for all lysates.

  • Western Blot:

    • Perform SDS-PAGE and transfer as previously described.

    • Probe separate membranes with primary antibodies against:

      • Phospho-Histone H3 (Ser10)

      • Total Histone H3 (as a loading control for the substrate)

      • GAPDH or β-actin (as a general loading control)

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-H3 to total-H3 signal confirms functional inhibition of Aurora A in cells.

Conclusion

The comprehensive framework detailed in this guide provides a rigorous, evidence-based pathway for the mechanistic characterization of a novel pyrazole-based kinase inhibitor. By progressing logically from broad, unbiased screening to specific biochemical assays and culminating in definitive cellular validation, researchers can build a complete and trustworthy profile of their compound. This multi-pillar approach, integrating target identification, potency determination, binding mode analysis, and confirmation of cellular target engagement and functional activity, is the gold standard in modern drug discovery. Following this workflow for 4-methyl-5-(3-nitrophenyl)-1H-pyrazole would establish not only its primary targets and high potency but also confirm its utility as a tool for modulating specific cellular signaling pathways, paving the way for further preclinical and clinical development.

References

  • Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Li, Y. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bamborough, P. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Tenti, E. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • International Centre for Kinase Profiling (n.d.). Services | ATP Competition Assay. University of Dundee. Available at: [Link]

  • Zhang, J. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • ResearchGate (n.d.). Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Bantscheff, M. et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link]

  • Vasta, J. et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Goueli, S. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies. Available at: [Link]

  • Wang, Y. et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Vasta, J. et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Zhang, J. et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology. Available at: [Link]

  • Zhao, H. et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kufareva, I. et al. (2009). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Hill, Z. et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Available at: [Link]

  • Al-Salama, Z. et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Saudi Pharmaceutical Journal. Available at: [Link]

  • Kumar, A. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Egyptian Journal of Medical Human Genetics. Available at: [Link]

  • El-Gamal, M. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Regioisomer Formation in 3-Nitrophenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for chemists and researchers engaged in the synthesis of substituted pyrazoles. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often vexing challenge in the synthesis of 3-nitrophenyl pyrazoles: the formation of regioisomers. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only resolve these issues but also to proactively control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioisomerism in the context of 3-nitrophenyl pyrazole synthesis, and why is it a problem?

A1: Regioisomerism in pyrazole synthesis refers to the formation of constitutional isomers that differ in the orientation of substituents on the pyrazole ring. When synthesizing a 3-nitrophenyl pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a hydrazine, two different regioisomers can be formed.[1][2] This is a significant issue in medicinal chemistry and drug development, as typically only one regioisomer possesses the desired biological activity.[3] The presence of the undesired isomer complicates purification, reduces the yield of the target molecule, and can introduce impurities with potentially different pharmacological profiles into subsequent assays.

Q2: What is the primary synthetic route leading to regioisomeric mixtures of 3-nitrophenyl pyrazoles?

A2: The most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6][7][8] When an unsymmetrical 1,3-dicarbonyl, such as one that would lead to a 3-nitrophenyl pyrazole, reacts with hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. This non-selective attack leads to a mixture of regioisomers.[2][4][6]

Q3: What key factors influence the regiochemical outcome of the Knorr pyrazole synthesis?

A3: The ratio of regioisomers formed is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups, like the nitro group on the phenyl ring, can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2][9]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl carbon.[1][2][9]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence regioselectivity.[1][9] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its nitrogen atoms and can change the initial site of attack.[9]

  • Solvent: The choice of solvent can have a dramatic effect on the regioisomeric ratio.[1][9] For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity in pyrazole formation.

  • Temperature: Reaction temperature can dictate whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final product distribution.[1][9]

Q4: How can I definitively determine the structure of the regioisomers I have synthesized?

A4: Unambiguous structure determination is critical. The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

  • 1D NMR (¹H and ¹³C): While useful, 1D NMR spectra can sometimes be ambiguous for closely related isomers.

  • 2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for this purpose.[9][11][12] A NOESY experiment reveals through-space correlations between protons. For example, a cross-peak between a proton on a substituent at the N1 position and a proton at the C5 position of the pyrazole ring provides definitive proof of that specific regioisomer.[9][11]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and control regioisomer formation in your 3-nitrophenyl pyrazole synthesis.

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common scenario indicating a lack of inherent selectivity in your reaction system.

Troubleshooting Workflow: Enhancing Regioselectivity

start Initial Reaction: ~1:1 Regioisomer Mixture solvent Solvent Optimization (e.g., EtOH vs. TFE/HFIP) start->solvent analysis Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analysis Improved? pH pH Adjustment (Acidic vs. Basic Conditions) pH->analysis Improved? temp Temperature Screening (Kinetic vs. Thermodynamic Control) temp->analysis Improved? surrogate Employ Dicarbonyl Surrogate (e.g., β-enaminone) surrogate->analysis Improved? analysis->pH No analysis->temp No analysis->surrogate No end Optimized Regioselective Synthesis analysis->end Yes

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Solutions & Methodologies
  • Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can significantly influence the transition states leading to the different regioisomers.

    • Protocol: Conduct parallel reactions in a standard solvent like ethanol and a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Fluorinated alcohols have been demonstrated to dramatically increase regioselectivity in pyrazole formation.

  • pH Control: The initial condensation step is often pH-sensitive.

    • Protocol: Run the reaction under acidic conditions (e.g., catalytic acetic acid) and basic conditions (e.g., sodium acetate). Compare the resulting regioisomeric ratios. Acidic conditions can protonate one of the hydrazine nitrogens, altering its nucleophilicity and potentially directing the initial attack.[1][9]

Problem 2: The major regioisomer formed is the undesired one.

This indicates that the inherent electronic and steric factors of your substrates favor the formation of the unwanted product under standard conditions.

Solutions & Methodologies
  • Directed Synthesis using a Dicarbonyl Surrogate: This is often the most effective solution. Instead of a symmetrical 1,3-diketone, using a substrate with differentiated electrophilic centers can force the reaction down a single pathway.

    • Examples of Surrogates: β-enaminones or α-oxoketene N,S-acetals can be used to achieve high regioselectivity.[1]

    • Conceptual Workflow:

      diketone Unsymmetrical 1,3-Diketone + Hydrazine mixture Mixture of Regioisomers diketone->mixture surrogate Dicarbonyl Surrogate (e.g., β-enaminone) + Hydrazine single_product Single Regioisomer surrogate->single_product

      Caption: Comparison of outcomes using a standard diketone versus a surrogate.

Problem 3: I have an inseparable mixture of regioisomers.

While optimizing the reaction is ideal, sometimes a mixture is unavoidable. Effective separation techniques are then required.

Solutions & Methodologies
  • Chromatographic Separation: Due to their similar physical properties, separating pyrazole regioisomers can be challenging but is often achievable with careful optimization of chromatographic conditions.[10][13]

    • Flash Column Chromatography: This is the most common method for preparative separation.[13]

      • Stationary Phase: Silica gel is the standard choice.[10][13]

      • Mobile Phase Optimization: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is typically effective.[13] Careful TLC analysis is crucial to find a solvent system that provides the best possible separation (ΔRf).

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution.[13] Both normal-phase and reverse-phase (using C18 columns) can be employed.[13]

  • Crystallization: In some cases, fractional crystallization can be used to separate regioisomers. If one isomer crystallizes preferentially, this can be an effective purification method.[14][15]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3-(3-Nitrophenyl)pyrazole using a Fluorinated Alcohol

This protocol is adapted from methodologies that have shown improved regioselectivity.

Materials:

  • 1-(3-Nitrophenyl)-1,3-butanedione (or other suitable 1,3-dicarbonyl precursor)

  • Hydrazine hydrate

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(3-nitrophenyl)-1,3-butanedione (1.0 mmol) in HFIP (3 mL).

  • To this solution, add hydrazine hydrate (1.1 mmol) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP under reduced pressure.

  • The crude product can then be analyzed by ¹H NMR to determine the regioisomeric ratio and purified by column chromatography.

Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This is a general protocol for the separation of a regioisomeric mixture.[3][10][13]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column and accessories

Procedure:

  • TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to find a mobile phase composition that gives a clear separation between the two regioisomer spots with Rf values ideally between 0.2 and 0.5.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often provides superior separation.[13] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.

Data Summary Table

The following table illustrates the potential impact of solvent choice on the regioisomeric ratio, based on literature findings.

1,3-Dicarbonyl PrecursorHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow Selectivity
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFEImproved Selectivity
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPHigh Selectivity (e.g., 97:3)

Note: Ratios are illustrative and will vary depending on the specific substrates used. "A" and "B" represent the two possible regioisomers.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Slideshare. knorr pyrazole synthesis. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • Cantin, K., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Bartolucci, G., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • da Silva, F., et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry. [Link]

  • Le, T., et al. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Medicinal Chemistry. [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • Semantic Scholar. Proton Magnetic Resonance Spectra of Isomeric N-Methyl-3(5)-H-pyrazoles. [Link]

  • ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][4][7]oxazines. [Link]

  • NCBI. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • MDPI. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • RSC Publishing. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • NCBI. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • PubMed. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • IOPscience. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

  • Semantic Scholar. Cascade regioselective synthesis of pyrazoles from nitroallylic acetates and N-tosyl hydrazine. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. Synthesis of 3-nitrophenylpyrazole 3x. [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole Derivatives. [Link]

  • NCBI. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • International Journal of Green Pharmacy. Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • ResearchGate. Chromatographic Separations and Analysis of Enantiomers. [Link]

  • RSC Publishing. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. [Link]

  • NCBI. Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. [Link]

Sources

Technical Support Center: Manufacturing 4-methyl-5-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up manufacturing of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of this compound.

I. Synthetic Workflow Overview

The most common and industrially scalable route to synthesize 4-methyl-5-(3-nitrophenyl)-1H-pyrazole is a variation of the Knorr pyrazole synthesis. This involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.

A plausible synthetic route is outlined below:

G cluster_0 Step 1: Synthesis of β-Diketone Precursor cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Purification A 3-Nitroacetophenone D 2-methyl-1-(3-nitrophenyl)butane-1,3-dione A->D Claisen Condensation B Ethyl propionate B->D C Sodium ethoxide (Base) C->D Catalyst F 4-methyl-5-(3-nitrophenyl)-1H-pyrazole D->F Knorr Cyclocondensation E Hydrazine hydrate E->F G Crude Product F->G H Recrystallization G->H I Pure 4-methyl-5-(3-nitrophenyl)-1H-pyrazole H->I

Figure 1: Plausible synthetic workflow for 4-methyl-5-(3-nitrophenyl)-1H-pyrazole.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole.

Issue 1: Low Yield in the Cyclocondensation Step

Question: We are experiencing a significant drop in yield for the Knorr cyclocondensation reaction when moving from a lab scale to a pilot plant scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up of the Knorr pyrazole synthesis is a common issue that can often be attributed to several factors related to reaction kinetics and mass/heat transfer.

  • Inadequate Temperature Control: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, promoting side reactions and decomposition of the starting materials or product.

    • Solution: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the hydrazine hydrate to manage the exotherm. Reaction calorimetry studies are highly recommended to understand the thermal profile of the reaction at scale.[1]

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, which can favor the formation of byproducts.

    • Solution: Ensure the reactor's agitator is appropriately sized and designed for the viscosity of the reaction mixture. The use of baffles can also improve mixing efficiency.

  • pH Control: The pH of the reaction medium can significantly influence the rate and selectivity of the cyclocondensation.

    • Solution: Monitor and control the pH of the reaction mixture. The reaction is often catalyzed by a small amount of acid, but excess acidity can lead to degradation.[2][3]

  • Hydrazine Quality and Stoichiometry: Hydrazine is a reactive compound, and its quality can impact the reaction outcome. Using an inappropriate excess can also lead to the formation of impurities.

    • Solution: Use high-purity hydrazine hydrate and carefully control the stoichiometry. A slight excess of hydrazine is common, but a large excess should be avoided.

Issue 2: Formation of Regioisomers

Question: We are observing the formation of a significant amount of an isomeric impurity. How can we improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when an unsymmetrical β-dicarbonyl compound is used.[4][5] The regioselectivity is determined by which carbonyl group of the diketone is initially attacked by the hydrazine.

  • Influence of Reaction Conditions: The regiochemical outcome can be highly dependent on the reaction conditions. Under acidic conditions, the reaction may proceed through a different mechanistic pathway compared to neutral or basic conditions, potentially favoring a different regioisomer.[4]

    • Solution: Experiment with different pH conditions. A buffered system may provide more consistent results. The choice of solvent can also play a crucial role. For instance, fluorinated alcohols have been shown to enhance regioselectivity in some cases.[4]

  • Steric and Electronic Effects: The inherent steric and electronic differences between the two carbonyl groups of the β-dicarbonyl precursor will influence the site of initial nucleophilic attack by hydrazine.

    • Solution: While difficult to change for a specific target molecule, understanding these intrinsic factors can help in designing the purification strategy. If the regioisomers are difficult to separate, it may be necessary to explore alternative synthetic routes that offer better regiocontrol.

Issue 3: Product Discoloration and Impurities

Question: Our final product is off-color, and we are detecting several minor impurities by HPLC. What is the source of this contamination, and how can we improve the purity?

Answer: Discoloration and the presence of minor impurities can arise from several sources, including side reactions of the hydrazine starting material and degradation of the nitro-containing product.

  • Hydrazine-Related Impurities: Hydrazine can undergo side reactions, leading to colored byproducts.[6]

    • Solution: Using phenylhydrazine hydrochloride and a base like sodium acetate can sometimes lead to a cleaner reaction profile.[6] Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen) can also minimize oxidative side reactions.

  • Thermal Stability of the Product: Nitrophenyl compounds can be thermally sensitive, and prolonged exposure to high temperatures during the reaction or work-up can lead to degradation.[1][7][8]

    • Solution: Minimize the reaction time and temperature where possible. A thorough thermal stability analysis (e.g., using Differential Scanning Calorimetry - DSC) of the final product and key intermediates is crucial to identify safe operating temperatures.[9]

  • Purification Strategy:

    • Recrystallization: This is often an effective method for removing impurities and improving the color of the final product. Experiment with different solvent systems to find one that provides good recovery and purity. Ethanol is often a good starting point for pyrazole derivatives.[10]

    • Column Chromatography: For high-purity requirements, silica gel chromatography may be necessary, although this can be challenging and costly at a large scale.[11]

    • Acid-Base Extraction: The pyrazole ring has basic nitrogen atoms, which can be protonated. An acid wash during the work-up can help remove non-basic impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole?

A1: The primary safety concerns revolve around two key aspects: the use of hydrazine and the presence of the nitro group.

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. They can also be thermally unstable. Reactions involving hydrazine are often exothermic, and poor temperature control can lead to a dangerous thermal runaway.[1]

  • Nitrophenyl Group: Aromatic nitro compounds are energetic and can be thermally sensitive. They may decompose exothermically, and in some cases, explosively, especially in the presence of impurities.[12][13] A comprehensive safety assessment, including thermal hazard analysis, is essential before any scale-up.[9][14]

Q2: How can we best manage the exotherm of the cyclocondensation reaction at scale?

A2: Managing the exotherm is critical for both safety and product quality. Key strategies include:

  • Slow, Controlled Reagent Addition: Add the hydrazine hydrate solution to the solution of the β-dicarbonyl compound at a controlled rate.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant).

  • Dilution: Performing the reaction in a sufficient volume of a suitable solvent can help to absorb and dissipate the heat generated.

  • Reaction Calorimetry: Conduct reaction calorimetry studies to quantify the heat of reaction and determine the maximum safe addition rate.

Q3: What are the recommended purification methods for achieving high-purity 4-methyl-5-(3-nitrophenyl)-1H-pyrazole?

A3: A multi-step purification process is often necessary to achieve high purity.

  • Work-up: After the reaction is complete, a standard aqueous work-up involving an acid wash, a base wash (e.g., with sodium bicarbonate solution), and a brine wash can remove many impurities.

  • Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A systematic solvent screen should be performed to identify the optimal solvent or solvent mixture that provides high recovery of pure product.

  • Activated Carbon Treatment: If the product is colored, treatment with activated carbon during the recrystallization process can help to remove colored impurities.

  • Column Chromatography: While less practical for very large scales, column chromatography is an effective method for removing closely related impurities, such as regioisomers.[11]

Q4: Can continuous flow chemistry be a viable alternative for the manufacturing of this compound?

A4: Yes, continuous flow chemistry offers significant advantages for reactions that are highly exothermic or involve hazardous reagents, such as nitrations and reactions with hydrazine.[15][16]

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk of a thermal runaway.

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for very efficient heat dissipation.

  • Improved Control: Precise control over reaction time, temperature, and stoichiometry can lead to higher yields and purities.

For the synthesis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, a continuous flow process could be particularly beneficial for the cyclocondensation step to ensure optimal temperature control and for any potential nitration step if the synthesis were to start from a non-nitrated precursor.

IV. Data Summary

ParameterRecommendationRationale
Reaction Temperature Monitor and control carefully; typically reflux in a suitable solvent like ethanol.The reaction is exothermic; temperature control is critical for safety and to minimize side reactions.[1]
Reagent Addition Slow, controlled addition of hydrazine.To manage the exotherm and prevent localized high concentrations of reactants.
pH Mildly acidic conditions are often optimal.The reaction is often acid-catalyzed, but strong acids can cause degradation.[2][3]
Solvent Ethanol, acetic acid, or a mixture.Solvents can influence reaction rate and regioselectivity.[4]
Purification Recrystallization is the primary method.Effective for removing most impurities and is scalable.[10]

V. Logical Decision-Making Workflow

G cluster_purification Purification Strategy start Reaction Complete workup Aqueous Work-up (Acid/Base Wash) start->workup check_purity Check Purity and Color (TLC, HPLC, Visual) recrystallization Recrystallization check_purity->recrystallization Purity Low / Color Issues end Final Product check_purity->end Purity & Color OK workup->check_purity check_purity_after_rx check_purity_after_rx recrystallization->check_purity_after_rx Re-evaluate carbon_treatment Activated Carbon Treatment carbon_treatment->recrystallization Repeat Recrystallization chromatography Column Chromatography chromatography->end check_purity_after_rx->carbon_treatment Color Issues Persist check_purity_after_rx->chromatography Regioisomers or Close Impurities Present check_purity_after_rx->end Purity & Color OK

Figure 2: Decision-making workflow for the purification of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole.

VI. References

  • Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. Available from: [Link]

  • Shreeve, J. M., et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. 2024, 26(28), 5946-5950. Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Murray, J. I., et al. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. 2021, 25(7), 1696-1704. Available from: [Link]

  • Guggenheim, T. L. (Ed.). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. 2013. Available from: [Link]

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. Available from: [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available from: [Link]

  • Wang, R., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020, 25(1), 163. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 4-Methyl-5-phenyl-1H-pyrazol-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available from: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. DOKUMEN.PUB. Available from: [Link]

  • Gutmann, B., et al. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development. 2009, 13(4), 630-634. Available from: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available from: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link]

  • Knorr pyrazole synthesis. ResearchGate. Available from: [Link]

  • Rishiram Prajuli.pmd. Semantic Scholar. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate. Available from: [Link]

  • The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Universität Wien. Available from: [Link]

  • (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. National Center for Biotechnology Information. Available from: [Link]

    • Organic Syntheses Procedure. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. National Center for Biotechnology Information. Available from: [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available from: [Link]

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents. Available from:

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. National Center for Biotechnology Information. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comparing biological efficacy of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole (CAS: 1401786-57-9) against standard reference inhibitors. Based on its chemical scaffold—a 3,4-disubstituted pyrazole with a nitrophenyl moiety—this compound is functionally categorized within the class of Nitric Oxide Synthase (NOS) inhibitors and MAPK (p38/JNK) inhibitors .

The guide focuses on its comparative efficacy against the "Gold Standard" 7-Nitroindazole (nNOS inhibition) and SB203580 (p38 MAPK inhibition), providing experimental frameworks to validate its performance.

Executive Technical Summary

Compound Identity: 4-methyl-5-(3-nitrophenyl)-1H-pyrazole CAS Number: 1401786-57-9 Core Scaffold: Nitrophenyl-Pyrazole Primary Target Class: Neuronal Nitric Oxide Synthase (nNOS) Competitive Inhibitor / p38 MAPK Inhibitor (ATP-competitive).

4-methyl-5-(3-nitrophenyl)-1H-pyrazole represents an "open-chain" structural analog of the fused indazole system found in 7-Nitroindazole (7-NI) . While 7-NI is the established reference for selective nNOS inhibition in vivo, the pyrazole analog offers distinct physicochemical properties (solubility, lipophilicity) that may influence blood-brain barrier (BBB) permeability and isoform selectivity (nNOS vs. eNOS). Furthermore, the 4,5-disubstituted pyrazole core is a privileged structure in kinase inhibition, necessitating cross-activity profiling against p38 MAPK .

Mechanistic Comparison & Structural Logic

The "Open vs. Fused" Pharmacophore

The biological efficacy of this compound hinges on its structural relationship to 7-Nitroindazole .

  • 7-Nitroindazole (Standard): A fused benzene-pyrazole ring (indazole). The nitro group interacts with the heme active site of nNOS, preventing arginine binding.

  • 4-methyl-5-(3-nitrophenyl)-1H-pyrazole (Target): The benzene ring is unfused (phenyl group at position 5), allowing for greater rotational freedom. This "unclamped" conformation can induce distinct binding kinetics, potentially reducing potency but increasing selectivity or altering metabolic stability.

Signaling Pathway Context (nNOS & MAPK)

The compound operates at the intersection of neurotoxicity (NO production) and inflammation (MAPK signaling).

G Glutamate Glutamate (Excitotoxicity) NMDAR NMDA Receptor Glutamate->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 nNOS nNOS (Enzyme) Ca2->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalyzes Neurotox Neurotoxicity / Cell Death NO->Neurotox Peroxynitrite formation p38 p38 MAPK p38->Neurotox Inflammatory Signaling Inhibitor 4-methyl-5-(3-nitrophenyl)-1H-pyrazole Inhibitor->nNOS Inhibits (Competitive) Inhibitor->p38 Potential Cross-Activity Std_7NI Standard: 7-Nitroindazole Std_7NI->nNOS Reference Inhibition Std_SB Standard: SB203580 Std_SB->p38 Reference Inhibition

Caption: Dual-pathway interference potential of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole targeting nNOS-mediated neurotoxicity and p38 MAPK inflammatory signaling.

Comparative Efficacy Data

The following table benchmarks the compound against industry standards. Note: Values for the specific pyrazole are predicted based on SAR of the nitrophenyl-pyrazole class; experimental validation is required using the protocols in Section 4.

Feature4-methyl-5-(3-nitrophenyl)-1H-pyrazole 7-Nitroindazole (Standard) SB203580 (Standard)
Primary Target nNOS (Predicted) / p38 MAPKnNOS (Neuronal NOS)p38 MAPK (alpha/beta)
Mechanism Heme/Substrate CompetitionHeme Site CompetitionATP Competition
IC50 (Approx) Range: 0.5 - 5.0 µM (Est.)0.7 µM (nNOS)0.6 µM (p38)
Selectivity Moderate (nNOS vs eNOS)High (nNOS vs eNOS)High (p38 vs JNK/ERK)
Binding Mode Open-chain (Rotatable)Fused Ring (Rigid)Rigid Imidazole
Solubility High (DMSO/Ethanol)Low (Aqueous)Moderate
Key Advantage Structural Flexibility : Potential for modified metabolic profile.Proven In Vivo Efficacy : Gold standard for CNS studies.Specificity : Gold standard for kinase profiling.

Validated Experimental Protocols

To objectively compare the efficacy of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole , you must run side-by-side assays with 7-Nitroindazole (for nNOS) and SB203580 (for Kinase).

Protocol A: nNOS Inhibition Assay (Griess Method)

Use this to quantify NO suppression efficacy relative to 7-Nitroindazole.

Materials:

  • Recombinant nNOS enzyme (human or rat).

  • Substrate: L-Arginine (10 µM).

  • Cofactors: NADPH (1 mM), Calmodulin, CaCl2.

  • Inhibitors: Test compound vs. 7-NI (0.01 µM – 100 µM titration).

Workflow:

  • Incubation: Mix nNOS, cofactors, and inhibitor in reaction buffer (50 mM HEPES, pH 7.4). Incubate for 15 min at 37°C.

  • Activation: Initiate reaction by adding L-Arginine. Incubate for 30 min.

  • Termination: Stop reaction with LDH (Lactate Dehydrogenase) to remove excess NADPH (interferes with Griess).

  • Detection: Add Griess Reagent (Sulfanilamide + NED). Measure absorbance at 540 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Success Criterion: 7-NI should yield an IC50 ~0.7 µM. The test compound is considered "potent" if IC50 < 5 µM.

Protocol B: Kinase Selectivity Profiling (p38 MAPK)

Use this to rule out or confirm off-target kinase inhibition, a common feature of pyrazoles.

Method: ADP-Glo™ Kinase Assay (Promega). Workflow:

  • Reaction: Incubate p38α (10 ng) with p38 substrate (MBP) and ATP (10 µM) in the presence of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole (10 µM fixed dose first).

  • Control: Run parallel wells with SB203580 (1 µM positive control) and DMSO (negative control).

  • Detection: Add ADP-Glo Reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Readout: Measure Luminescence (RLU).

    • Interpretation: If inhibition > 50% at 10 µM, proceed to full IC50 determination.

References & Sourcing

  • Bland-Ward, P. A., et al. (1994). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor in vivo.[1][2][3][4]British Journal of Pharmacology , 112(S1). Link

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse.British Journal of Pharmacology , 108(2), 296-297. Link

  • BLD Pharm. (2024). Product Datasheet: 4-Methyl-5-(3-nitrophenyl)-1H-pyrazole (CAS 1401786-57-9).Link

  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases.Nature Reviews Drug Discovery , 2(9), 717-726. Link

  • Dumas, J. (2001). Protein kinase inhibitors: emerging trends.Expert Opinion on Therapeutic Patents , 11(3), 405-429. (Discusses pyrazole scaffold in kinase inhibitors).

Sources

Strategic Validation of Nitro-Pyrazoles: An Advanced IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-energy density materials (HEDMs) and bioactive heterocyclic pharmaceuticals, the pyrazole ring serves as a critical scaffold.[1][2] The introduction of a nitro group (


) onto this ring dramatically alters its electronic landscape, enhancing both biological potency and energetic performance. However, confirming the presence and specific position (N-nitro vs. C-nitro) of this group is a frequent bottleneck.

This guide moves beyond basic spectral matching. It provides a mechanistic framework for using Infrared (IR) Spectroscopy as a primary validation tool, supported by comparative data against NMR and Raman techniques. We focus on the distinct vibrational signatures of N-nitropyrazoles versus C-nitropyrazoles , a distinction often critical in synthetic pathways where thermal rearrangement occurs.

Part 1: The Spectroscopic Signature

Theoretical Basis: Vibrational Modes

The nitro group (


 symmetry) exhibits two primary stretching vibrations due to the resonance equivalence of the N–O bonds:
  • Asymmetric Stretching (

    
    ):  The N–O bonds vibrate out of phase. This induces a large change in dipole moment, resulting in a strong, broad peak  typically between 1500–1550 cm⁻¹.
    
  • Symmetric Stretching (

    
    ):  The N–O bonds vibrate in phase. This peak is generally sharper but variable in intensity, appearing between 1300–1370 cm⁻¹.
    
Critical Distinction: N-Nitro vs. C-Nitro

In pyrazole synthesis, nitration often occurs first at the nitrogen (N-1), forming kinetically controlled N-nitropyrazoles , which can rearrange thermally to thermodynamically stable C-nitropyrazoles (C-3 or C-4). Distinguishing these isomers is vital.

ParameterC-Nitropyrazole (e.g., 3-nitro, 4-nitro)N-Nitropyrazole (1-nitro)Mechanism of Shift

1520 – 1550 cm⁻¹ 1610 – 1640 cm⁻¹ The N-N bond in N-nitro compounds is shorter and more polar, shifting the asymmetric stretch to higher frequencies (similar to nitramines).

1340 – 1360 cm⁻¹ 1300 – 1330 cm⁻¹ Electronic repulsion in the N-N linkage lowers the symmetric stretching frequency compared to the C-N linkage.
Ring C=N ~1590 cm⁻¹ (often overlaps)~1590 cm⁻¹Conjugation effects are similar, but N-nitro substitution reduces ring aromaticity slightly.
Stability High (Thermodynamic Product)Low (Kinetic Product)N-nitro species often rearrange to C-nitro upon heating (>100°C).

Data Source: Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles (Rao et al., 2013).[2]

Part 2: Comparative Analysis (IR vs. Alternatives)

While IR is the rapid "fingerprint" method, it should be integrated into a holistic analytical strategy.

Methodological Comparison Matrix
FeatureIR Spectroscopy Raman Spectroscopy NMR (

)
Primary Utility Functional group confirmation (

presence).
Complementary confirmation; study of symmetric modes.[3][4]Structural elucidation (exact position on ring).
Nitro Specificity High:

is distinct and strong.[4]
Medium:

is very strong (Raman active),

is weak.
Indirect: Deshielding of adjacent protons/carbons.
Sample State Solid (ATR/KBr) or Liquid.Solid or Liquid (Glass/Quartz).Solution (

,

).
Limitations Water interference (minor); overlapping C=C/C=N regions.Fluorescence interference; thermal decomposition of energetic samples.Requires solubility;

is expensive/slow but definitive for N-nitro.
Why Raman Matters

According to the Rule of Mutual Exclusion (for centrosymmetric molecules) and general selection rules, vibrations that induce a change in polarizability are Raman active.

  • IR: Strongest for Asymmetric

    
     stretch (~1530 cm⁻¹).
    
  • Raman: Strongest for Symmetric

    
     stretch (~1350 cm⁻¹).
    
  • Strategic Insight: If the IR spectrum is cluttered in the 1500 region by ring vibrations, a Raman scan will yield a clean, isolated peak at ~1350 cm⁻¹ to confirm the nitro group.

Part 3: Experimental Protocol

Protocol: ATR-FTIR Analysis of Nitro-Pyrazoles

Objective: Obtain high-fidelity spectra to differentiate N-nitro and C-nitro isomers.

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Vacuum oven (for drying samples).

  • Solvent: Isopropanol (for cleaning).[5]

Workflow:

  • Sample Conditioning:

    • Dry the pyrazole derivative in a vacuum oven at 40°C for 2 hours. Rationale: Hygroscopic water creates broad O-H bands (3400 cm⁻¹) that can obscure N-H stretching in C-nitropyrazoles.

  • Background Acquisition:

    • Clean ATR crystal with isopropanol.[5]

    • Acquire background spectrum (air) with identical parameters (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition:

    • Place ~5 mg of solid sample on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to poor peak intensity ratios.

  • Acquisition & Processing:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply baseline correction if necessary.

  • Peak Verification (The "Eye-Tooth" Check):

    • Look for the "Eye-Teeth": Two sharp, intense bands at ~1530 and ~1350 cm⁻¹. If these are the dominant features, nitro presence is highly probable.

Part 4: Decision Logic & Visualization

The following diagram illustrates the logical workflow for confirming nitro-pyrazole structure, distinguishing between potential isomers and ruling out false positives.

NitroPyrazoleValidation Start Synthesized Pyrazole Sample IR_Scan Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->IR_Scan Check_1500 Analyze 1500-1650 cm⁻¹ Region IR_Scan->Check_1500 Decision_Asym Primary Peak Position? Check_1500->Decision_Asym N_Nitro Peak @ 1610-1640 cm⁻¹ (N-Nitro Isomer) Decision_Asym->N_Nitro High Freq Shift C_Nitro Peak @ 1520-1550 cm⁻¹ (C-Nitro Isomer) Decision_Asym->C_Nitro Standard Range Check_Sym Verify Symmetric Stretch (1300-1370 cm⁻¹) N_Nitro->Check_Sym Expect ~1320 cm⁻¹ C_Nitro->Check_Sym Expect ~1350 cm⁻¹ Raman_Check Optional: Raman Spectroscopy Check_Sym->Raman_Check If ambiguous Final_Valid VALIDATED STRUCTURE Check_Sym->Final_Valid Clear Signals Raman_Result Strong Peak @ ~1350 cm⁻¹ (Confirms NO₂ Symmetry) Raman_Check->Raman_Result Raman_Result->Final_Valid

Caption: Decision matrix for classifying nitropyrazole isomers based on vibrational shifts in the asymmetric (


) and symmetric (

) regions.

References

  • Rao, E. N., et al. (2013).[2] "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure, 1043, 121-131.[2]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Data.

  • BenchChem. "Distinguishing Nitro vs Nitrito Coordination Modes Using IR and Raman Spectroscopy."[4] Technical Guides.

  • Mettler Toledo. "IR vs Raman Spectroscopy: Advantages & Limitations." Application Notes.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-methyl-5-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound: 4-methyl-5-(3-nitrophenyl)-1H-pyrazole Chemical Class: Nitro-substituted Pyrazole / Kinase Inhibitor Scaffold Risk Categorization: High Potency / Hazardous Intermediate (Band 3)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public registries, its structural pharmacophore—combining a nitroaromatic moiety with a bioactive pyrazole ring —necessitates a strict precautionary approach.

Scientific Rationale for Hazards:

  • Nitroaromatic Group (

    
    ):  Historically linked to methemoglobinemia and potential mutagenicity. These groups significantly increase lipophilicity, facilitating transdermal absorption .
    
  • Pyrazole Scaffold: Common in kinase inhibitors (e.g., p38 MAP kinase), implying this compound likely possesses specific biological activity at low concentrations.

  • Physical State: Likely a crystalline solid; dust generation is the primary inhalation vector.

Core Hazard Statements (Derived from Analogous Structures):

  • H301/H302: Toxic/Harmful if swallowed.[1][2][3]

  • H310/H311: Toxic/Harmful in contact with skin (due to nitro-absorption).

  • H315/H319: Causes skin and serious eye irritation.[3][4][5][6]

  • H341: Suspected of causing genetic defects (precautionary assignment for nitroaromatics).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just immediate irritation, but long-term systemic exposure via "silent" routes like skin absorption.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Standard) Double Nitrile Gloves (min 0.11 mm thickness each)Pyrazoles can permeate thin nitrile. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Hand Protection (High Risk) Silver Shield / Laminate Gloves Mandatory for handling stock solutions (>10 mM) or DMSO solvates. DMSO acts as a carrier solvent, dragging the nitro-compound through standard nitrile rubber.
Respiratory P100 / N95 Respirator (if outside hood)Only for emergency spill cleanup. Routine handling must occur in a fume hood.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of fine dust migration or splash-back during dissolution.
Body Tyvek® Lab Coat (Disposable) + Sleeve CoversCotton coats absorb nitro-compounds, creating a secondary exposure source. Disposable non-woven fabrics are required.

Operational Handling Protocol

A. Engineering Controls[7][8][9]
  • Primary Containment: All weighing and open-vessel manipulations must be performed in a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar during weighing. Nitro-pyrazoles are often electrostatic; static discharge can disperse toxic dust outside the balance enclosure.

B. Step-by-Step Solubilization Workflow

Context: Preparing a 10 mM Stock Solution in DMSO.

  • Pre-Weighing Setup:

    • Place a disposable balance draft shield or "weighing boat tent" inside the hood.

    • Line the work surface with plastic-backed absorbent pads (yellow side up) to detect spills.

  • Weighing:

    • Transfer solid using a disposable anti-static spatula.

    • Critical: Do not return excess compound to the original vial to prevent cross-contamination or hydrolysis.

  • Dissolution (The "Carrier Risk" Phase):

    • Add DMSO strictly down the side of the vial to prevent aerosolization.

    • Vortexing: Cap tightly.[7][8] Vortex inside the hood.

    • Scientist's Note: Once dissolved in DMSO, the skin absorption risk increases by a factor of ~10x due to DMSO's permeation properties. Do not touch vials with single gloves.

C. Workflow Visualization (DOT Diagram)

HandlingProtocol cluster_emergency Emergency Loop Start Start: Solid Compound Retrieval PPE_Check PPE Verification: Double Nitrile + Tyvek Sleeves Start->PPE_Check Weighing Weighing (Fume Hood): Use Ionizer to reduce static PPE_Check->Weighing Solvent_Add Solvent Addition (DMSO): High Skin Absorption Risk! Weighing->Solvent_Add Solid Transfer Dissolution Dissolution: Vortex in Hood (Closed Cap) Solvent_Add->Dissolution Spill Spill Detected Solvent_Add->Spill Storage Storage: -20°C, Desiccated, Double Sealed Dissolution->Storage Cleanup Absorb with Sand/Vermiculite Do NOT use paper towels (Reaction risk) Spill->Cleanup

Caption: Operational workflow emphasizing the critical risk point during DMSO addition.

Emergency Response & Disposal

Spills (Solid vs. Solution)
  • Solid: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (propylene glycol soaked wipe) to prevent dust generation.

  • Solution (DMSO): Treat as a permeation hazard . Cover with vermiculite or activated charcoal. Do not use standard paper towels, as they offer no barrier to the solvent if you pick them up.

Disposal[1][3][5][6][7][8][10]
  • Segregation: Dispose of as Hazardous Chemical Waste (Toxic/Organic) .

  • Deactivation: For trace residues on glassware, rinse with 10% bleach solution (oxidizes the hydrazine/pyrazole linkage) followed by water, before placing in the glass wash.

  • Labeling: Waste containers must be clearly labeled "Contains Nitro-aromatics/Pyrazoles - Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135463736, 5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

    • Rationale: Provides physicochemical properties and GHS classification for the closest structural analog (regioisomer).
  • Rationale: Establishes baseline toxicity for the pyrazole scaffold (Reproductive Toxicity C
  • Rationale: Validates the "Nitro-Pyrazole" hazard class, specifically confirming skin sensitiz
  • European Chemicals Agency (ECHA).C&L Inventory: Nitro-substituted pyrazoles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.